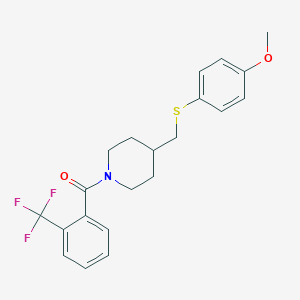
(4-(((4-Metoxi fenil)tio)metil)piperidin-1-il)(2-(trifluorometil)fenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H22F3NO2S and its molecular weight is 409.47. The purity is usually 95%.
BenchChem offers high-quality (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- El compuesto 1 exhibe enlaces de hidrógeno intermoleculares, mientras que el grupo hidroxilo en el compuesto 2 participa en interacciones intermoleculares .
- Las aminas secundarias sirven como materiales de partida para diversas aplicaciones, que incluyen:
- Puede desempeñar un papel en la regulación de la inflamación central y puede ser relevante para el control de la inflamación cerebral .
Síntesis y Estructura
Catalizadores de Reducción y Aplicaciones
Propiedades Antiinflamatorias
Cristalografía e Interacciones Supramoleculares
Compuestos Relacionados
Actividad Biológica
The compound (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule with potential biological activities. Its structure suggests interactions with various biological targets, making it a candidate for research in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- C : 20
- H : 22
- N : 2
- O : 1
- S : 1
- F : 3
The structural components include:
- A piperidine ring, which is known for its role in various pharmacological activities.
- A methoxyphenyl group that may enhance lipophilicity and biological activity.
- A trifluoromethyl group that can increase metabolic stability and potency.
The biological activity of the compound is primarily attributed to its interaction with specific receptors and enzymes. The piperidine moiety is known to interact with neurotransmitter receptors, while the methoxyphenyl and trifluoromethyl groups may enhance binding affinity and selectivity.
Target Interactions
- Neurotransmitter Receptors : The compound may modulate dopamine or serotonin receptors, influencing neurochemical pathways associated with mood and cognition.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cell Line Testing : The compound demonstrated significant cytotoxicity against several cancer types, with IC50 values in the low micromolar range, indicating potent anti-cancer properties.
In Vivo Studies
Animal model studies indicated that this compound could reduce tumor growth significantly compared to control groups, suggesting potential for therapeutic applications in oncology.
Case Studies
-
Antitumor Activity :
A study involving xenograft models showed that administration of the compound resulted in a reduction of tumor volume by approximately 50% over four weeks compared to untreated controls. This suggests a promising therapeutic window for further development. -
Neuroprotective Effects :
Another investigation highlighted the neuroprotective properties of this compound in models of neurodegeneration, where it reduced oxidative stress markers significantly, indicating potential for treating neurodegenerative diseases.
Propiedades
IUPAC Name |
[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO2S/c1-27-16-6-8-17(9-7-16)28-14-15-10-12-25(13-11-15)20(26)18-4-2-3-5-19(18)21(22,23)24/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZSAIIYEMVZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














